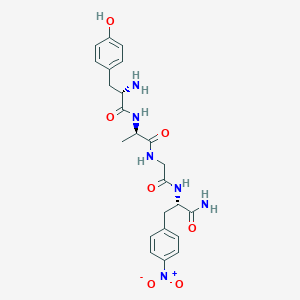
L-Phenylalaninamide, L-tyrosyl-D-alanylglycyl-4-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Phenylalaninamide, L-tyrosyl-D-alanylglycyl-4-nitro- is a complex peptide derivative that combines multiple amino acids and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalaninamide, L-tyrosyl-D-alanylglycyl-4-nitro- typically involves the stepwise coupling of amino acids using solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each coupling step is facilitated by activating agents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the final product is cleaved from the resin and deprotected using trifluoroacetic acid (TFA) .
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired yield and purity. Solution-phase synthesis can be advantageous for producing large quantities, while SPPS offers higher purity and ease of purification .
Chemical Reactions Analysis
Types of Reactions
L-Phenylalaninamide, L-tyrosyl-D-alanylglycyl-4-nitro- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The peptide bonds can be hydrolyzed under acidic or basic conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nitration can be achieved using nitric acid (HNO3) and sulfuric acid (H2SO4) .
Major Products
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Cleavage of peptide bonds to yield individual amino acids.
Substitution: Introduction of various functional groups onto the aromatic rings .
Scientific Research Applications
L-Phenylalaninamide, L-tyrosyl-D-alanylglycyl-4-nitro- has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Mechanism of Action
The mechanism of action of L-Phenylalaninamide, L-tyrosyl-D-alanylglycyl-4-nitro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, altering the conformation and activity of the target protein. This interaction can modulate various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
L-Phenylalanine: A precursor amino acid with similar aromatic properties.
L-Tyrosine: Another aromatic amino acid with a hydroxyl group.
D-Alanine: A component of bacterial cell walls, differing in stereochemistry.
Glycine: The simplest amino acid, often used as a spacer in peptide synthesis.
Uniqueness
L-Phenylalaninamide, L-tyrosyl-D-alanylglycyl-4-nitro- is unique due to its combination of multiple amino acids and a nitro group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H28N6O7 |
|---|---|
Molecular Weight |
500.5 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(2R)-1-[[2-[[(2S)-1-amino-3-(4-nitrophenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C23H28N6O7/c1-13(27-23(34)18(24)10-14-4-8-17(30)9-5-14)22(33)26-12-20(31)28-19(21(25)32)11-15-2-6-16(7-3-15)29(35)36/h2-9,13,18-19,30H,10-12,24H2,1H3,(H2,25,32)(H,26,33)(H,27,34)(H,28,31)/t13-,18+,19+/m1/s1 |
InChI Key |
AANBPKLRDCDDIW-VMDGZTHMSA-N |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Canonical SMILES |
CC(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[cis-6-Methyl-2-morpholinyl]methanol hydrochloride](/img/structure/B12305962.png)

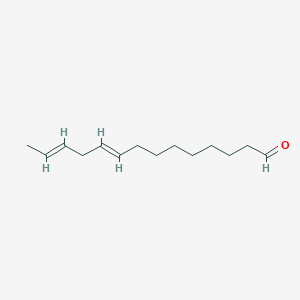
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxypyrrolidin-3-yl)acetic acid](/img/structure/B12305995.png)
![(E)-1-[2,4-dihydroxy-3-[(E)-1-(4-hydroxyphenyl)dec-2-enyl]-6-methoxyphenyl]-3-phenylprop-2-en-1-one](/img/structure/B12305996.png)

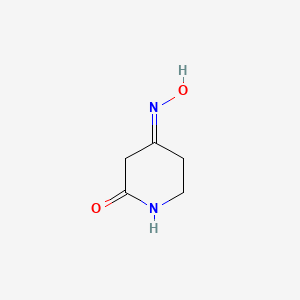
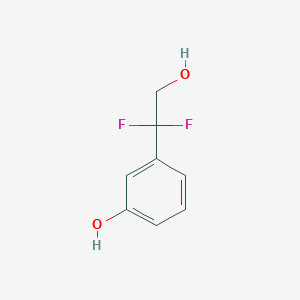
![3-Phenylbicyclo[2.2.1]hept-5-en-2-amine hydrochloride](/img/structure/B12306018.png)
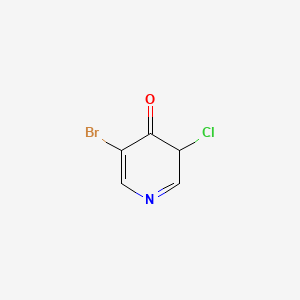
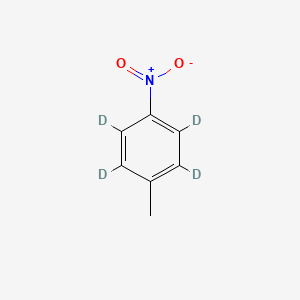
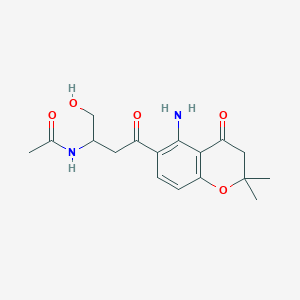
![(2S)-2-{[4-(1H-Indole-3-carbonyl)piperazine-1-carbonyl]amino}-4-(methylsulfanyl)butanoic acid](/img/structure/B12306051.png)
![[4,5-Diacetyloxy-2-(acetyloxymethyl)-6-[(4-ethenyl-4a-hydroxy-8-oxo-3,4,5,6-tetrahydropyrano[3,4-c]pyran-3-yl)oxy]oxan-3-yl] 2-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B12306055.png)
